2-(4-Bromophenoxy)-3-methylbutanoic acid
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Overview
Description
2-(4-Bromophenoxy)-3-methylbutanoic acid is an organic compound that features a bromophenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-methylbutanoic acid typically involves the reaction of 4-bromophenol with 3-methylbutanoic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction . The reaction can be summarized as follows:
Reactants: 4-bromophenol and 3-methylbutanoic acid.
Catalyst: Potassium carbonate.
Solvent: Acetone.
Conditions: Heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(4-substituted phenoxy)-3-methylbutanoic acids.
Oxidation: Formation of 2-(4-bromophenoxy)-3-methylbutanone or this compound derivatives.
Reduction: Formation of 2-(4-bromophenoxy)-3-methylbutanol.
Scientific Research Applications
2-(4-Bromophenoxy)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromophenoxy)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylbutanoic acid backbone differentiates it from other bromophenoxy derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKXUAKDQUKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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